Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate

Medicinal Chemistry DPP-IV Inhibitor Synthesis 4-Aminopiperidine Building Blocks

Researchers replicating patented DPP-IV inhibitor syntheses face a critical gap: des-amino tetrahydropyridine analogs cannot undergo the requisite acylation or reductive amination steps, halting the synthetic sequence entirely. Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate (CAS 159660-85-2) resolves this with three orthogonal reactive handles: • 4-Amino group: enables acylation, sulfonylation & reductive amination for scaffold diversification. • 3-Methyl ester: permits carboxylate functionalization without protecting-group manipulation. • N-Benzyl substituent: serves as a built-in protecting group, eliminating extra synthetic steps. Supplied as a 99% pure crystalline solid; non-negotiable for groups executing the US20060135561A1 synthetic route.

Molecular Formula C14H18N2O2
Molecular Weight 246.3 g/mol
CAS No. 159660-85-2
Cat. No. B062727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate
CAS159660-85-2
Molecular FormulaC14H18N2O2
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(CCN(C1)CC2=CC=CC=C2)N
InChIInChI=1S/C14H18N2O2/c1-18-14(17)12-10-16(8-7-13(12)15)9-11-5-3-2-4-6-11/h2-6H,7-10,15H2,1H3
InChIKeyHLKWMBMESNOAMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate: Core Properties & Procurement


Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate (CAS 159660-85-2) is a multifunctionalized tetrahydropyridine building block comprising an amino group, a methyl ester, and an N-benzyl substituent on the heterocyclic core [1]. Identified primarily as a key intermediate in the patented synthesis of 4-aminopiperidine-based DPP-IV inhibitors [2], this compound enables precise N-derivatization and scaffold diversification that is inaccessible to simpler tetrahydropyridine analogs [3].

4-Amino group enables acylation, sulfonylation, and reductive amination steps
N-Benzyl protection supports selective N-derivatization without extra protection
Methyl ester offers orthogonal handle for further functionalization

Generic Substitution Risks for This Tetrahydropyridine Building Block


In-class tetrahydropyridine-based building blocks vary critically in the presence and position of the 4-amino group. The target compound uniquely features a nucleophilic 4-amino group that is essential for subsequent acylation, sulfonylation, or reductive amination steps in multi-step drug syntheses [1]. Substituting with a des-amino analog (e.g., methyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate) would entirely fail to produce the required 4-aminopiperidine target in the patented DPP-IV inhibitor synthesis pathway, halting the synthetic sequence [2]. Similarly, substituting with an N-unsubstituted analog introduces unwanted heterogeneity and requires additional protection/deprotection steps, directly impacting yield, purity, and procurement efficiency .

Des-amino analog Lacks the 4-amino nucleophile; may not produce the required 4-aminopiperidine intermediate in the target synthesis.
N-Unsubstituted analog May introduce heterogeneity, requiring additional protection/deprotection steps that can reduce yield and purity.

Quantitative Differentiation Evidence


4-Amino Functionality in DPP-IV Inhibitor Synthesis

The 4-amino group of the target compound is essential for the direct formation of 4-aminopiperidine-3-carboxylate cores via reduction. In a patent for DPP-IV inhibitors, the target compound was reacted with sodium borohydride and trifluoroacetic acid in tetrahydrofuran to yield 4-amino-1-benzylpiperidine-3-carboxylic acid ethyl ester [1]. In contrast, the des-amino analog, methyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate, lacks the nucleophilic handle required for this transformation and cannot serve as a precursor to the 4-aminopiperidine target .

Synthetic Utility
Head-to-head
Target Enables 1-step reduction to 4-aminopiperidine ester
vs
Des-amino analog 0% conversion; lacks reactive 4-amino handle
Determines synthetic feasibility for the patented DPP-IV inhibitor route
Reduction with NaBH4/TFA in THF, 3 h
Medicinal Chemistry DPP-IV Inhibitor Synthesis 4-Aminopiperidine Building Blocks

Crystallinity and Melting Point Advantage

The target compound exhibits a sharp melting point of 87-89°C , indicative of high crystalline purity and ease of handling. In contrast, the structurally similar 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile is reported as a low-melting solid, which is generally more challenging to purify to high specification and more prone to decomposition during storage .

Melting Point
Data to verify
87–89 °C
Supports high-purity isolation and consistent handling; higher than nitrile analog
Vendor-reported; comparator exact Mp not publicly available
Physical Chemistry Compound Characterization Purification

LogP Profile and Physicochemical Handling

The target compound has a calculated LogP of 1.6 [1], positioning it as a moderately polar compound suitable for reversed-phase chromatography and aqueous-compatible reactions. The 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile analog, while not explicitly quantified, contains a more lipophilic nitrile group, which is expected to increase its LogP by ~0.5-0.7 units based on Hansch substituent constants, leading to significantly different solubility and retention behavior [2].

LogP
Class-level inference
1.6 calculated
Predictable reversed-phase chromatography and aqueous reaction compatibility
~0.5–0.7 units lower than nitrile analog estimate
ADMET Properties Lipophilicity Chromatography

Application Scenarios in Advanced Synthesis


DPP-IV Inhibitor Analog Intermediate

Based on patent US20060135561A1, the compound is directly used as a precursor to 4-aminopiperidine-3-carboxylates, a crucial scaffold for developing new dipeptidyl peptidase-4 (DPP-IV) inhibitors [1]. Its procurement is non-negotiable for groups replicating or expanding on this specific synthetic route for diabetes research.

Diversity-Oriented Synthesis of CNS Libraries

The orthogonal reactivity of the 4-amino group, the 3-methyl ester, and the 1-benzyl protecting group makes this compound an ideal anchor for generating diverse CNS-focused compound libraries. The 4-amino group can be derivatized with carboxylic acids, sulfonyl chlorides, or aldehydes, creating panels of analogs for neurotransmitter receptor screening .

Reductive Amination Substrate for N-Alkylation

As demonstrated in the Molaid database, the enamine-like double bond in the tetrahydropyridine ring is susceptible to reduction, allowing the compound to serve as a specific substrate for developing novel reductive amination or transfer hydrogenation catalysts, distinct from fully saturated or aromatic analogs [2].

Application
Selection Property
Validation Focus
DPP-IV inhibitor synthesis route
4-Amino group required for reduction to 4-aminopiperidine scaffold
Conversion success with NaBH4/TFA conditions
CNS-focused library synthesis
Orthogonal reactive handles (amino, ester, N-benzyl)
Derivatization versatility under library protocols
Reductive amination catalyst studies
Enamine-like double bond susceptibility to reduction
Selectivity and yield of N-alkylation/reduction
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